1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride
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Overview
Description
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic moieties containing sulfur and nitrogen atoms, which exhibit notable medicinal and pharmaceutical properties . The presence of sulfur enhances their pharmacological properties, making them valuable in the synthesis of various organic compounds .
Preparation Methods
The synthesis of 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride involves several steps. One common method includes the reaction of stearic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to produce a thiadiazole intermediate. This intermediate is then chlorinated with chloroacetylchloride and further reacted with potassium thiocyanate (KSCN) to yield the desired thiazolidine derivative . Industrial production methods often employ green chemistry approaches, such as multicomponent reactions, click reactions, and nano-catalysis, to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and bases like potassium carbonate (K₂CO₃) . Major products formed from these reactions include iminothiazolidine derivatives, which exhibit high yields and excellent enantioselectivity .
Scientific Research Applications
This compound has diverse scientific research applications in chemistry, biology, medicine, and industry. In medicinal chemistry, thiazolidine derivatives are used as vehicles in the synthesis of valuable organic combinations due to their varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . In industrial applications, these compounds are employed in the design of multifunctional drugs and improving their activity .
Mechanism of Action
The mechanism of action of 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives often act by modulating enzyme activity or interacting with cellular receptors, leading to various pharmacological effects . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances their binding affinity to biological targets, contributing to their therapeutic potential .
Comparison with Similar Compounds
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride can be compared with other thiazolidine derivatives, such as 2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid and 3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid . These compounds share similar structural features but differ in their pharmacological properties and applications. The unique combination of sulfur and nitrogen atoms in the thiazolidine ring of this compound enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H17ClN2O2S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H16N2O2S.ClH/c1-12-9-10-4-2-5-11(8-10)13-6-3-7-16(13,14)15;/h2,4-5,8,12H,3,6-7,9H2,1H3;1H |
InChI Key |
ZODQRPMOYZQBNO-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)N2CCCS2(=O)=O.Cl |
Origin of Product |
United States |
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